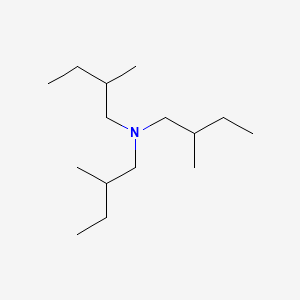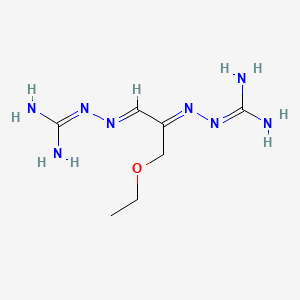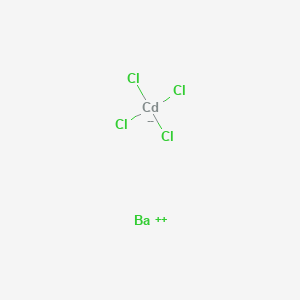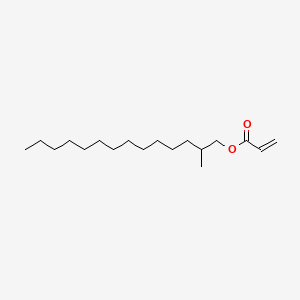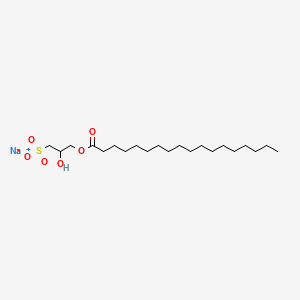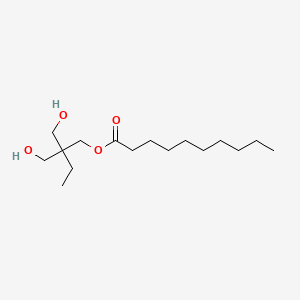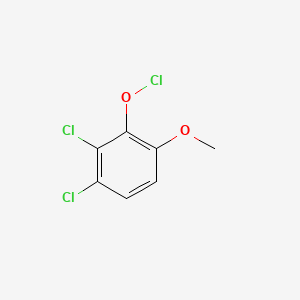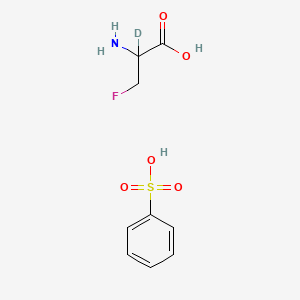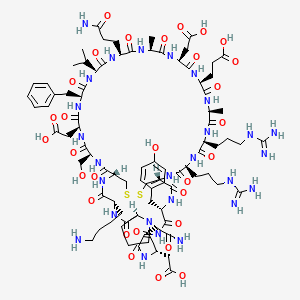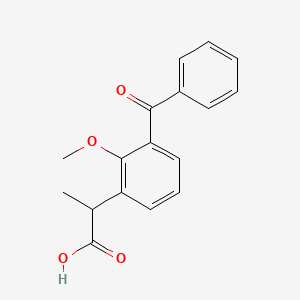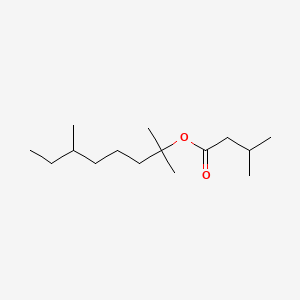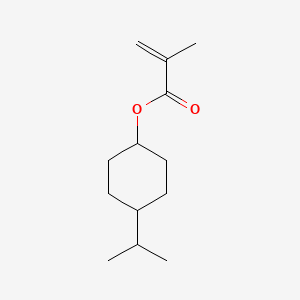
4-Isopropylcyclohexyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylcyclohexyl methacrylate is a chemical compound with the molecular formula C13H22O2. It is a methacrylate ester derived from methacrylic acid and 4-isopropylcyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylcyclohexyl methacrylate typically involves the esterification of methacrylic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency of the reaction and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylcyclohexyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Hydrolysis: Conducted using aqueous acid or base solutions at elevated temperatures.
Major Products Formed
Scientific Research Applications
4-Isopropylcyclohexyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Research: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Material Science: Employed in the development of advanced materials with tailored properties for specific applications.
Mechanism of Action
The primary mechanism of action for 4-Isopropylcyclohexyl methacrylate involves its polymerization to form functional polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable applications in polymer chemistry.
Uniqueness
4-Isopropylcyclohexyl methacrylate is unique due to its bulky cyclohexyl group, which imparts specific properties to the resulting polymers. This structural feature can influence the polymer’s physical properties, such as glass transition temperature and mechanical strength, making it suitable for specialized applications .
Properties
CAS No. |
94134-46-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h9,11-12H,3,5-8H2,1-2,4H3 |
InChI Key |
GLRAEAIZFHTQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


